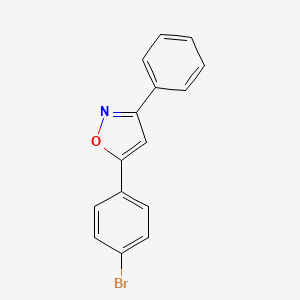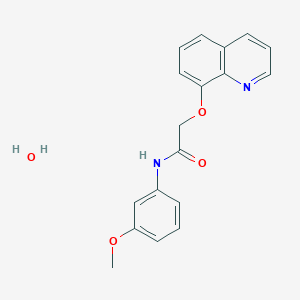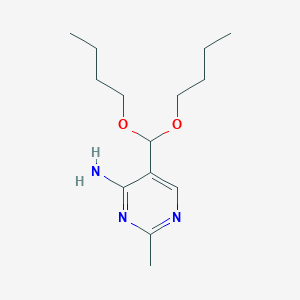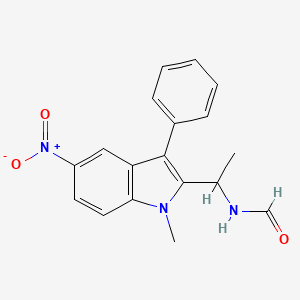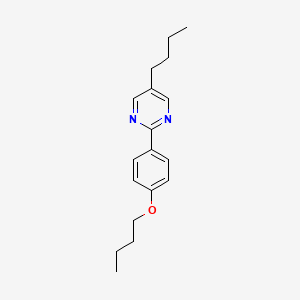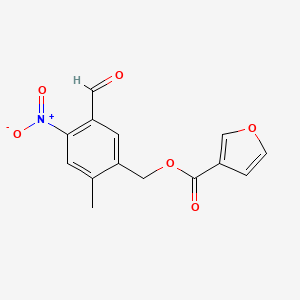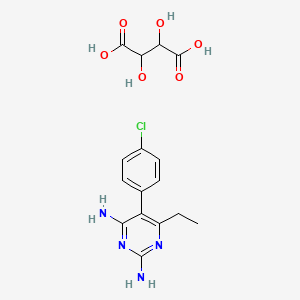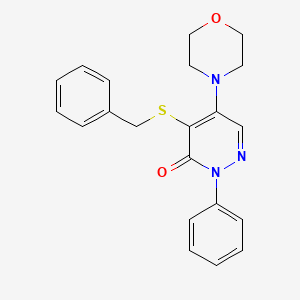
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylthio group, a morpholinyl group, and a phenyl group attached to a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups such as halides.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through nucleophilic substitution reactions using morpholine and appropriate electrophiles.
Phenyl Group Addition: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to disease or physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholinyl)benzothiazole: Shares the morpholinyl group and has applications in rubber production and pharmaceuticals.
2-(4-Morpholinyl)ethyl isothiocyanate: Used as a pharmaceutical intermediate.
2-Bromo-6-(4-morpholinyl)benzonitrile:
Uniqueness
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
5273-14-3 |
|---|---|
Formule moléculaire |
C21H21N3O2S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-benzylsulfanyl-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H21N3O2S/c25-21-20(27-16-17-7-3-1-4-8-17)19(23-11-13-26-14-12-23)15-22-24(21)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
Clé InChI |
BMRMCKZUNQUYKG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
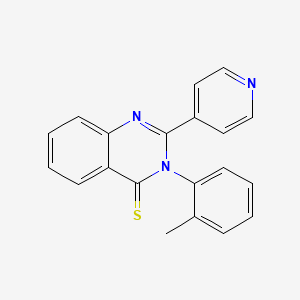
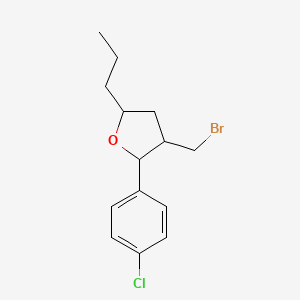
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
